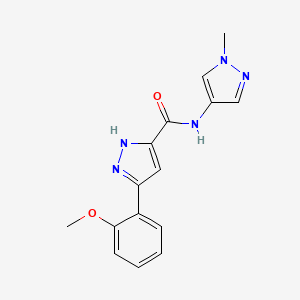![molecular formula C24H26ClN5O3 B14935356 3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14935356.png)
3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a chlorophenyl group, and a pyridazinoindole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl group, and the construction of the pyridazinoindole core. Common reagents used in these reactions include chlorinating agents, methoxy-substituted aromatic compounds, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to ensure efficient and selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs of the original compound.
Aplicaciones Científicas De Investigación
3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit the activity of certain enzymes, block receptor signaling, or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one include:
4-(3-chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties.
7,8-dimethoxy-5-methyl-4H-pyridazino[4,5-b]indol-4-one: Shares the pyridazinoindole core.
Uniqueness
The uniqueness of This compound lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H26ClN5O3 |
|---|---|
Peso molecular |
467.9 g/mol |
Nombre IUPAC |
3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C24H26ClN5O3/c1-27-20-13-22(33-3)21(32-2)12-18(20)19-14-26-30(24(31)23(19)27)15-28-7-9-29(10-8-28)17-6-4-5-16(25)11-17/h4-6,11-14H,7-10,15H2,1-3H3 |
Clave InChI |
HGBRDBBSROYSNX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)C5=CC(=CC=C5)Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14935275.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide](/img/structure/B14935278.png)

![1-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B14935288.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B14935289.png)
![N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methoxybenzamide](/img/structure/B14935297.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-4-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B14935298.png)
![N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B14935312.png)
![3-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14935316.png)
![N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B14935324.png)
![N-(1H-benzimidazol-5-yl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide](/img/structure/B14935338.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B14935348.png)
![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14935362.png)
![N-(5-chloro-2-methoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B14935368.png)
